

Application Notes: BSJ-02-162, a Novel CDK4/6 Degradar

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Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806

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Introduction

BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] **BSJ-02-162** is composed of a ligand for CDK4/6, based on the inhibitor palbociclib, connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][5] This bifunctional nature allows **BSJ-02-162** to recruit CDK4/6 to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[5] The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, inducing a G1 cell cycle arrest and suppressing tumor cell proliferation.[2][4]

Mechanism of Action

BSJ-02-162 functions by hijacking the cell's natural protein disposal system to eliminate CDK4 and CDK6. Upon entering the cell, the palbociclib-derived moiety of **BSJ-02-162** binds to CDK4 or CDK6. Simultaneously, the thalidomide-based moiety binds to the E3 ubiquitin ligase, CRBN.[1][2] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome. The resulting loss of CDK4/6 protein prevents the hyperphosphorylation of Rb, which in turn remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and leading to a G1 phase cell cycle arrest.[2][4] Interestingly, **BSJ-02-162** has also been shown to induce the degradation of

the transcription factors IKZF1 and IKZF3, which may contribute to its anti-proliferative effects in certain cancer types like Mantle Cell Lymphoma (MCL).[2]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the anti-proliferative effects of **BSJ-02-162** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., Granta-519, Molt4)[2]
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **BSJ-02-162**
- 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare a serial dilution of **BSJ-02-162** in complete growth medium.
- Add 100 µL of the **BSJ-02-162** dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 µL of MTS reagent to each well.

- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cell Line	BSJ-02-162 IC50 (nM)
Granta-519	50
Molt4	75
Jurkat	120

Western Blot for CDK4/6 Degradation and Pathway Modulation

This protocol is used to confirm the degradation of CDK4 and CDK6 and to assess the impact on downstream signaling proteins like phosphorylated Rb.

Materials:

- Cancer cell lines
- Complete growth medium
- **BSJ-02-162**
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels

- PVDF membrane
- Primary antibodies: anti-CDK4, anti-CDK6, anti-phospho-Rb (Ser807/811), anti-Rb, anti- β -actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **BSJ-02-162** (e.g., 100 nM, 250 nM, 1 μ M) for a specified time (e.g., 24 hours).[\[2\]](#)
- Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation:

Treatment (24h)	% CDK4 Remaining	% CDK6 Remaining	% p-Rb (S807/811) Remaining
Vehicle Control	100	100	100
BSJ-02-162 (100 nM)	45	30	25
BSJ-02-162 (250 nM)	20	10	5
BSJ-02-162 (1 μ M)	<5	<5	<2

Cell Cycle Analysis by Flow Cytometry

This protocol is for evaluating the effect of **BSJ-02-162** on cell cycle distribution.

Materials:

- Cancer cell lines
- Complete growth medium
- **BSJ-02-162**
- 6-well plates
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

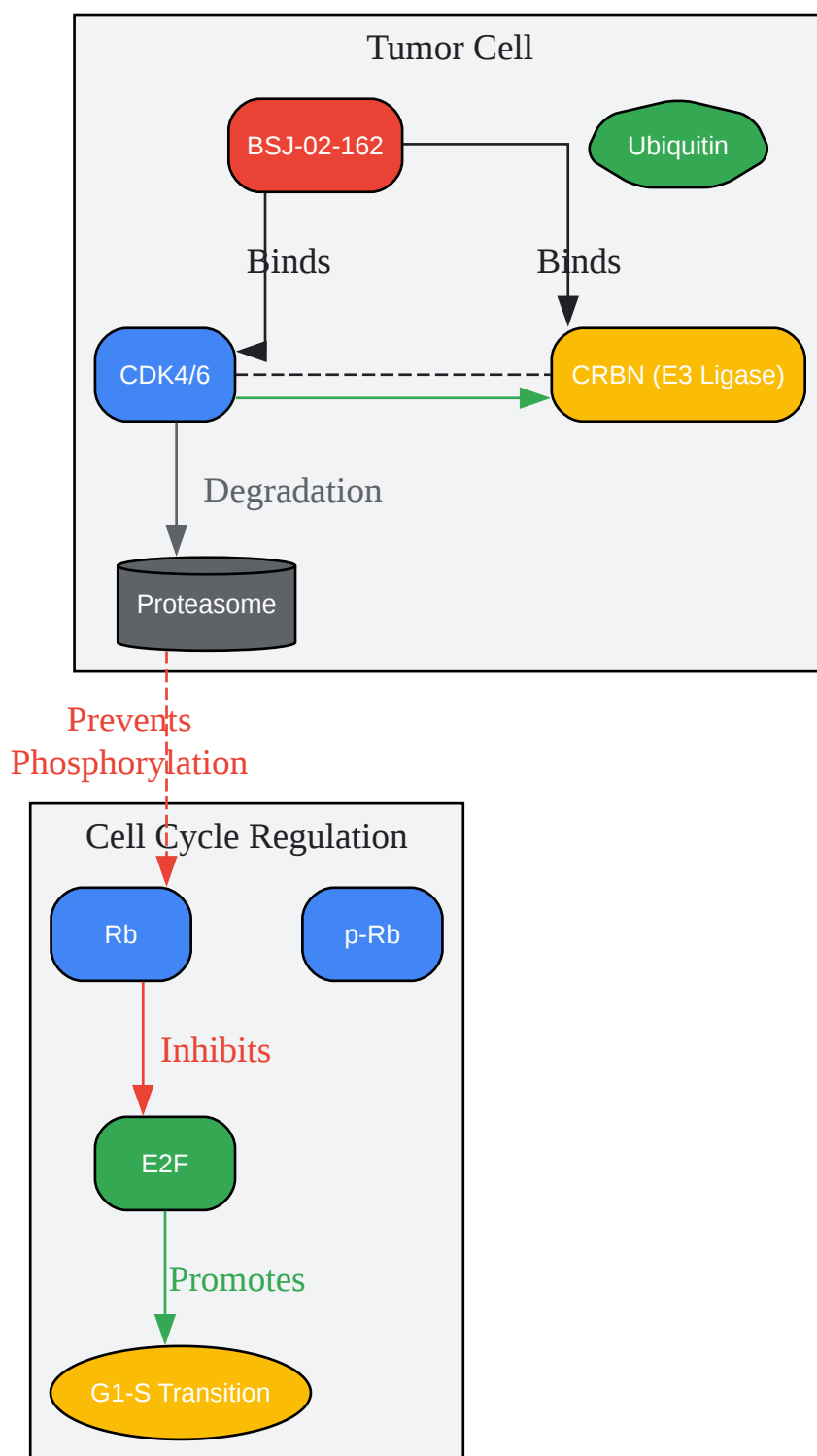
- Seed cells in 6-well plates and treat with **BSJ-02-162** (e.g., 100 nM) for 24 hours.[\[2\]](#)
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.

- Store the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

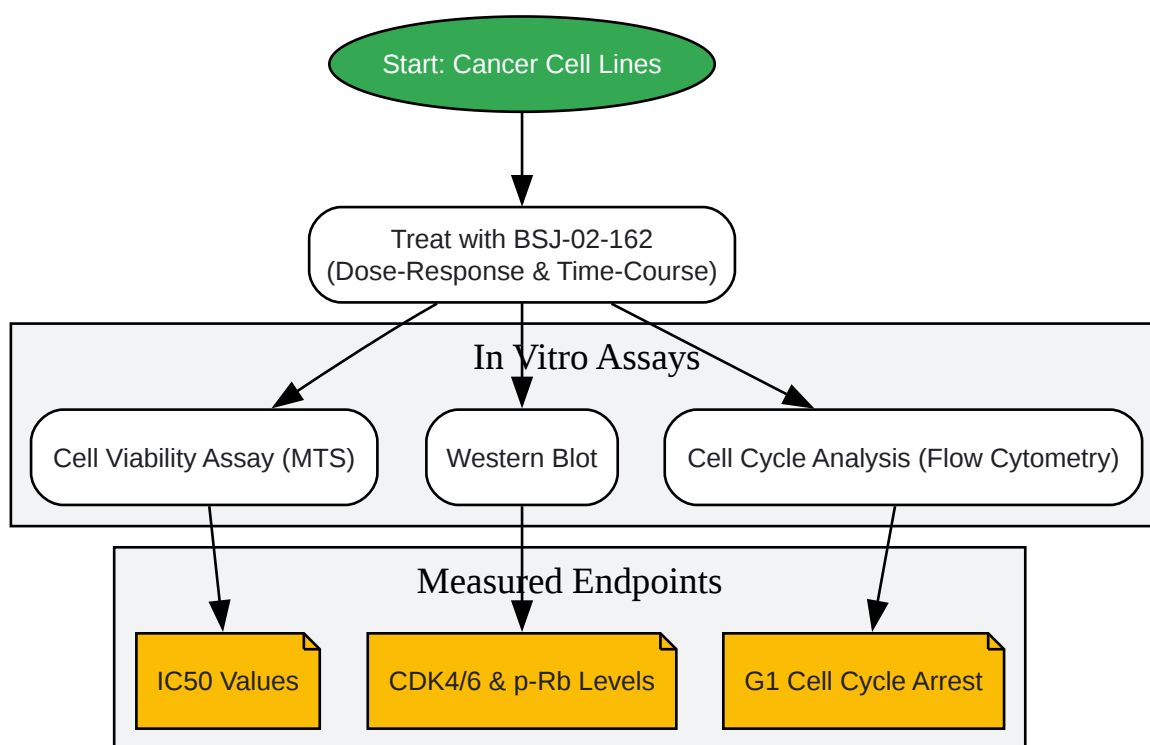
Treatment (24h)	% G1 Phase	% S Phase	% G2/M Phase
Vehicle Control	55	30	15
BSJ-02-162 (100 nM)	78	12	10

Visualizations



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Caption: Mechanism of action for **BSJ-02-162**-mediated degradation of CDK4/6.



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Caption: Workflow for the in vitro characterization of **BSJ-02-162**.

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